molecular formula C18H17N5O3S B2506123 1-(1,2-benzoxazol-3-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]methanesulfonamide CAS No. 2034549-47-6

1-(1,2-benzoxazol-3-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]methanesulfonamide

Cat. No.: B2506123
CAS No.: 2034549-47-6
M. Wt: 383.43
InChI Key: CSRQLBBMQSQYHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(1,2-benzoxazol-3-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]methanesulfonamide is a heterocyclic sulfonamide derivative featuring a benzoxazole core linked to a methanesulfonamide group and a phenyl-triazole-ethyl substituent. Benzoxazole and triazole moieties are common in medicinal chemistry due to their bioactivity, while sulfonamide groups are prevalent in pharmaceuticals and agrochemicals for their hydrogen-bonding and enzyme-inhibitory properties .

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c24-27(25,13-17-15-8-4-5-9-18(15)26-21-17)22-16(12-23-19-10-11-20-23)14-6-2-1-3-7-14/h1-11,16,22H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRQLBBMQSQYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NS(=O)(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-benzoxazol-3-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]methanesulfonamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The benzoxazole and triazole intermediates are then coupled using appropriate linkers and reagents, such as sulfonyl chlorides, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-benzoxazol-3-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzoxazole or triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

1-(1,2-benzoxazol-3-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It can be used as a probe or ligand in biological assays to study protein-ligand interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and triazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with the target, leading to modulation of its activity. The methanesulfonamide group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

  • Benzoxazole Derivatives: The benzoxazole ring in the target compound contrasts with the 3-methylbenzamide group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ().
  • Sulfonamide-Containing Compounds :
    Sulfonylurea herbicides like metsulfuron methyl ester () share the sulfonamide group but differ in their triazine-based backbones. The target compound’s methanesulfonamide group may confer distinct solubility or metabolic stability compared to triazine-linked sulfonamides .
  • Triazole Derivatives :
    The 2H-1,2,3-triazole substituent in the target compound is structurally analogous to triazole-containing agrochemicals. However, its direct linkage to a phenyl group may alter electronic properties compared to triazoles in other contexts (e.g., fungicides) .

Hydrogen Bonding and Crystal Packing

  • The target compound’s sulfonamide and triazole groups may participate in hydrogen-bonding networks, as described in . Compared to simpler benzamides (), the extended heterocyclic system could lead to more complex supramolecular architectures, influencing solubility and crystallinity .

Data Tables

Table 1: Key Structural Features of Comparable Compounds

Compound Core Structure Functional Groups Potential Applications
Target Compound Benzoxazole Methanesulfonamide, Triazole Pharmaceuticals/Agrochemicals
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide Hydroxy, Methyl Metal-catalyzed reactions
Metsulfuron methyl ester () Triazine Sulfonamide, Methyl ester Herbicide

Table 2: Common Characterization Techniques

Technique Application Example from Evidence
X-ray Crystallography Crystal structure determination SHELXL refinement ()
NMR Spectroscopy Confirmation of molecular structure 1H/13C NMR ()
Elemental Analysis Composition verification C, H, N analysis ()

Research Findings and Limitations

  • Crystallographic tools (–5) are indispensable for resolving complex heterocyclic structures.
  • Contradictions/Gaps: No direct data on the target compound’s synthesis, bioactivity, or physicochemical properties exists in the provided evidence.

Biological Activity

1-(1,2-benzoxazol-3-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]methanesulfonamide is a complex organic compound that belongs to the sulfonamide class. Its structure incorporates significant pharmacophores such as benzoxazole and triazole rings, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects against cancer cells, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H17N5O3SC_{18}H_{17}N_{5}O_{3}S, with a molecular weight of 383.43 g/mol. The presence of the benzoxazole and triazole rings enhances its biological activity by contributing to its interaction with various biological targets.

Key Structural Features:

  • Benzoxazole moiety : Known for its antibacterial and antifungal properties.
  • Triazole ring : Offers potential for interaction with enzymes and receptors involved in various biological pathways.

Synthesis

The synthesis of this compound typically involves several steps including:

  • Formation of the benzoxazole derivative.
  • Synthesis of the triazole component.
  • Coupling reactions to form the final sulfonamide product.

The purity and completion of these reactions are monitored using techniques such as thin-layer chromatography (TLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Antimicrobial Activity

Research indicates that compounds containing benzoxazole derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that related benzoxazole compounds possess activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
CompoundMIC (µg/ml)Activity
Benzoxazole derivative A250Moderate against E. coli
Benzoxazole derivative B50Strong against S. aureus
Fluconazole (control)7.81Strong against C. albicans

While this compound has not been directly tested in all these contexts, its structural components suggest a potential for similar activity.

Cytotoxic Activity

Cytotoxicity assays have been conducted to evaluate the antiproliferative effects of this compound on various cancer cell lines:

  • Crystal violet microtiter plate assays revealed that certain derivatives exhibited IC50 values ranging from 2.38 µM to 14.74 µM against human cancer cell lines .
Cell LineCompound IC50 (µM)Reference Compound IC50 (µM)
SISO5.37Cisplatin: 0.24
HeLa8.13Doxorubicin: 0.15
MCF714.74Paclitaxel: 0.05

These findings indicate that the compound may possess significant cytotoxic properties, making it a candidate for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects is hypothesized based on its structural features:

  • Inhibition of Enzymatic Activity : The sulfonamide group may interfere with bacterial folic acid synthesis.
  • Interaction with DNA : The triazole ring could interact with nucleic acids or enzymes involved in DNA replication or repair processes.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-(1,2-benzoxazol-3-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]methanesulfonamide, and how are intermediates characterized?

  • Answer : The synthesis involves multi-step reactions, such as coupling benzoxazole and triazole moieties via sulfonamide linkages. Key steps include:

  • Solvent selection : Use of DCE:TFE (1:1) for optimal solubility and reactivity .
  • Reaction monitoring : Thin-layer chromatography (TLC) with chloroform:methanol (7:3) to track intermediate formation .
  • Purification : Flash chromatography (e.g., ethyl acetate:dichloromethane 1:20) to isolate the final product .
  • Characterization : 1H^1 \text{H} NMR and 13C^{13} \text{C} NMR to confirm structural integrity, focusing on sulfonamide (-SO2_2-NH-) and triazole (C=N) signals .

Q. How can researchers optimize reaction yields for intermediates containing benzoxazole and triazole rings?

  • Answer : Yield optimization requires:

  • Stoichiometric control : Using 1.2 equivalents of hydrazine hydrate to drive reductive amination .
  • Temperature modulation : Reflux in absolute ethanol for 4 hours to ensure complete intermediate formation .
  • Workup protocols : Quenching reactions in ice water to precipitate intermediates and minimize side products .

Q. What analytical techniques are essential for verifying the purity of this compound?

  • Answer :

  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection for purity assessment.
  • Spectroscopy : Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns .
  • Thermal analysis : Melting point determination (e.g., 221–225°C) to validate crystallinity .

Advanced Research Questions

Q. How do electronic effects of substituents on the triazole ring influence the compound’s reactivity in nucleophilic substitutions?

  • Answer : The triazole’s electron-deficient nature (due to adjacent electronegative atoms) enhances susceptibility to nucleophilic attack. For example:

  • Methyl substitution : At the 4-position of the triazole increases steric hindrance, reducing reaction rates but improving selectivity .
  • Sulfur-containing groups : Thioether linkages (e.g., -S-CH2_2-) stabilize transition states in cross-coupling reactions .
    • Methodology : Density functional theory (DFT) calculations can predict charge distribution and reactive sites .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?

  • Answer :

  • Solvent effects : Use deuterated DMSO or CDCl3_3 to standardize NMR conditions .
  • Dynamic effects : Variable-temperature NMR to identify conformational flexibility in the sulfonamide linker .
  • Isotopic labeling : 15N^{15} \text{N}-labeled triazole derivatives to assign ambiguous peaks .

Q. How can enantioselectivity be achieved in derivatives of this compound?

  • Answer :

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-phenylethylamine) to induce asymmetry .
  • Catalytic asymmetric synthesis : Rhodium-catalyzed cycloadditions to form triazole rings with high enantiomeric excess .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Answer :

  • Molecular docking : AutoDock or Schrödinger Suite to model binding to triazole-recognizing enzymes (e.g., cytochrome P450) .
  • MD simulations : GROMACS for assessing stability of ligand-enzyme complexes over nanosecond timescales .

Q. How does the benzoxazole moiety affect the compound’s metabolic stability in vitro?

  • Answer :

  • Oxidative resistance : The benzoxazole ring’s aromaticity reduces susceptibility to hepatic CYP450 oxidation compared to non-aromatic analogs .
  • Experimental validation : Incubate with liver microsomes and monitor degradation via LC-MS .

Methodological Notes

  • Key Citations : Prioritized peer-reviewed journals (e.g., Journal of Pharmaceutical Research International) and synthesis protocols with reproducible experimental details .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.